molecular formula C8H7N3O2 B6254305 6-azido-2,3-dihydro-1,4-benzodioxine CAS No. 1197233-09-2

6-azido-2,3-dihydro-1,4-benzodioxine

Cat. No.: B6254305
CAS No.: 1197233-09-2
M. Wt: 177.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azido-2,3-dihydro-1,4-benzodioxine is a derivative of the 2,3-dihydro-1,4-benzodioxine (benzo-1,4-dioxane) scaffold, a structural motif widely explored in medicinal chemistry due to its ability to interact with biological receptors and enzymes, enabling targeted modulation of cellular pathways . The compound features an azido (-N₃) group at the 6-position of the benzodioxine ring. The chiral carbon at position 2 in the benzodioxine skeleton allows for stereoisomerism, which may influence pharmacological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common method is the reaction of 1,4-benzodioxine with sodium azide (NaN3) under specific conditions to replace a hydrogen atom with the azido group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Azido-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

  • Substitution: The azido group can be substituted with other functional groups using appropriate reagents and conditions.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of various substituted benzodioxines depending on the reagent used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 6-azido-2,3-dihydro-1,4-benzodioxine exerts its effects involves its interaction with specific molecular targets and pathways. The azido group, in particular, can participate in click chemistry reactions, which are highly efficient and selective, making it valuable in various chemical and biological applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Bioactive Substituents

  • 6-Acetamido-2,3-dihydro-1,4-benzodioxine (): This intermediate is used in synthesizing tricyclic dioxinoquinoline derivatives with moderate cytotoxicity against tumor cells. Cyclization of this compound yields angular and linear fused heterocycles, which show antitumor activity but lack the azido group’s explosive risks .
  • 1,4-Benzodioxin-Based Thiadiazole-Fused Derivatives ():
    These compounds incorporate 1,3,4-thiadiazole and 1,2,4-thiadiazole moieties fused to the benzodioxine core. Designed as α-amylase and α-glucosidase inhibitors for diabetes management, their sulfur-rich structures contrast with the azido group’s nitrogen-based reactivity. The thiadiazole derivatives exhibit higher thermal stability (mp > 300°C) compared to azido compounds, which may decompose explosively under heat .

Nitro-Substituted Derivatives

  • 5,6,7,8-Tetranitro-2,3-dihydro-1,4-benzodioxine (TNBD, ): TNBD, a high-energy-density material, demonstrates exceptional thermal stability (decomposes at 286°C) and long-term storage viability. The nitro groups (-NO₂) contribute to its stability and non-reactivity under ambient conditions, whereas azido groups introduce instability risks. TNBD’s synthesis yield (81%) surpasses that of azido derivatives, which often require careful handling due to safety concerns .

Halogenated and Alkoxy Derivatives

  • 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine ():
    This bromoethoxy-substituted derivative is used in organic synthesis for coupling reactions. The bromine atom facilitates nucleophilic substitutions, contrasting with the azido group’s propensity for cycloaddition reactions. Its molecular weight (259.10 g/mol) and stability under standard conditions make it safer to handle than azido analogues .

  • 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (): This hybrid structure combines benzodioxine with benzodithiazine and hydrazine moieties, exhibiting dual sulfonamide and hydrazone functionalities. Its IR and NMR spectra confirm strong hydrogen bonding and π-stacking interactions, which stabilize the molecule (mp 318–319°C). In contrast, azido derivatives lack such intermolecular interactions, leading to lower melting points .

Data Tables

Table 1: Comparative Properties of Benzodioxine Derivatives

Compound Substituent(s) Key Applications Thermal Stability (°C) Safety Considerations
6-Azido-2,3-dihydro-1,4-benzodioxine -N₃ at C6 Click chemistry, explosives <200 (decomp.) Highly explosive; dilute solutions only
TNBD () -NO₂ at C5–C8 High-energy materials 286 (decomp.) Stable under ambient conditions
6-Acetamido derivative () -NHCOCH₃ at C6 Antitumor intermediates Moderate Low toxicity
5-(2-Bromoethoxy) derivative () -Br at C5, -OCH₂CH₂Br Organic synthesis >200 Handle with standard PPE

Biological Activity

6-Azido-2,3-dihydro-1,4-benzodioxine is a heterocyclic compound characterized by the presence of an azido group and a benzodioxine structure. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C₈H₈N₄O₂, with a molecular weight of approximately 180.18 g/mol. Its unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is influenced by its interactions with various biological targets:

  • Target Proteins : Compounds similar to this compound have been shown to interact with α-adrenergic receptors and serotonin receptors, as well as enzymes such as Candida antarctica lipase B.
  • Biochemical Pathways : The compound is associated with pathways related to hypertension and hepatotoxicity. Its azido group allows for bioorthogonal reactions, which facilitate selective labeling and tracking of biomolecules within living systems.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antihypertensive Properties : Similar compounds have demonstrated the ability to lower blood pressure through their action on adrenergic receptors.
  • Neuroprotective Effects : The compound has been studied for its potential as a photoreactive antagonist of AMPA receptors, which are crucial for fast synaptic transmission in the brain. Upon UV irradiation, it can irreversibly inactivate these receptors, making it a valuable tool for investigating neuronal processes.
  • Anticancer Activity : Compounds within this class have shown cytotoxic effects against various cancer cell lines. For instance, studies have highlighted their potential in targeting human promyelocytic leukemic HL-60 cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

  • Synthesis and Antimicrobial Activity : A study synthesized derivatives of benzodioxine and evaluated their antimicrobial properties against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The azido group was found to enhance reactivity with nucleophiles and electrophiles, leading to new compounds with improved biological activities .
  • Photoreactivity and Antagonism : Research has demonstrated that this compound can act as a photoreactive antagonist of AMPA receptors. This property allows for the exploration of receptor dynamics in neuronal signaling pathways.

Comparative Analysis

To illustrate the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

Compound NameStructure TypeKey Biological ActivitiesUnique Features
6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxineBenzodioxane derivativeAMPA receptor antagonistContains a nitro group enhancing reactivity
2-Amino-1,4-benzodioxaneBenzodioxane derivativeAnti-inflammatory propertiesAmino group provides different reactivity
6-Bromo-2,3-dihydro-1,4-benzodioxineBenzodioxane derivativeAnticancer activityHalogen substitution affects electronic properties

The presence of the azido group in this compound imparts distinct chemical reactivity compared to other derivatives in this class.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-azido-2,3-dihydro-1,4-benzodioxine?

  • Methodology : Multi-step synthesis typically involves functionalization of the benzodioxine core. For example, azide introduction via nucleophilic substitution or diazo transfer reactions under controlled conditions. Key parameters include:

  • Temperature : Reactions often proceed at 0–25°C to prevent azide decomposition.
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progress and purity .
    • Validation : Confirm product integrity using 1H^1H-NMR (azide proton at δ 3.5–4.0 ppm) and IR spectroscopy (N3_3 stretch at ~2100 cm1^{-1}) .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodology :

  • Thermal Stability : Conduct accelerated stability studies via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds .
  • Photostability : Expose to UV-Vis light and monitor azide degradation via HPLC-MS .
  • Recommendations : Store in amber vials at –20°C under inert atmosphere to minimize azide dimerization .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of the azido group in this compound?

  • Challenge : Azide-alkyne cycloaddition (e.g., Click chemistry) may compete with unintended reactions (e.g., Staudinger reduction).
  • Solutions :

  • Catalytic Control : Use Cu(I) catalysts to accelerate regioselective cycloaddition .
  • Solvent Optimization : Tetrahydrofuran (THF)/water mixtures improve reaction specificity .
  • Kinetic Analysis : Monitor intermediate formation via real-time 13C^{13}C-NMR to adjust reaction timelines .

Q. How does the electronic environment of the benzodioxine ring influence the reactivity of the azido group?

  • Mechanistic Insight :

  • Electron Density Mapping : DFT calculations reveal azido group polarity shifts due to benzodioxine’s electron-donating oxygen atoms, altering nucleophilic attack susceptibility .
  • Experimental Validation : Compare reaction rates of 6-azido derivatives with substituted benzodioxines (e.g., nitro or methoxy groups) using kinetic profiling .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

  • Methodology :

  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric assays .
  • Cellular Uptake : Label derivatives with fluorescent tags (e.g., BODIPY) and quantify uptake in HeLa cells via confocal microscopy .
  • Toxicity Profiling : Assess cytotoxicity using MTT assays in primary hepatocytes to prioritize lead compounds .

Q. Data Contradictions and Validation

Q. How can researchers reconcile discrepancies in reported synthetic yields for benzodioxine-azide derivatives?

  • Analysis : Variability often stems from:

  • Purification Methods : Recrystallization vs. column chromatography (e.g., 60% vs. 85% yields) .
  • Azide Source : Sodium azide vs. trimethylsilyl azide impacts reactivity .
    • Resolution : Reproduce protocols with strict moisture/oxygen control and report detailed reaction logs .

Properties

IUPAC Name

6-azido-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-11-10-6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBZPUUXYVPRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294312
Record name 6-Azido-2,3-dihydro-1,4-benzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197233-09-2
Record name 6-Azido-2,3-dihydro-1,4-benzodioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197233-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azido-2,3-dihydro-1,4-benzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.